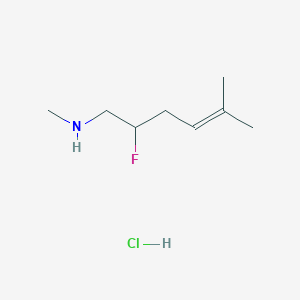
(2-Fluoro-5-méthylhex-4-én-1-yl)(méthyl)amine chlorhydrate
Vue d'ensemble
Description
(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride: is a chemical compound with the molecular formula C_8H_17FNCl It is a derivative of hexene with a fluorine atom and a methyl group attached to the carbon chain, and an amine group substituted with a methyl group and a hydrochloride counterion
Applications De Recherche Scientifique
(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride: has diverse applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used to study biological processes and interactions involving fluorinated molecules.
Industry: : The compound can be used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride typically involves the following steps:
Starting Material: : The synthesis begins with a suitable hexene derivative.
Fluorination: : The hexene derivative undergoes fluorination to introduce the fluorine atom at the desired position.
Methylation: : The fluorinated hexene is then methylated to introduce the methyl group.
Amination: : The methylated compound is subjected to amination to introduce the amine group.
Formation of Hydrochloride: : Finally, the amine group is converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be carried out in reactors designed to handle the specific reagents and conditions required for each step. Quality control measures would be in place to ensure the final product meets the desired specifications.
Analyse Des Réactions Chimiques
(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: : Reduction reactions can convert the compound to its corresponding saturated hydrocarbon.
Substitution: : The fluorine atom can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Alcohols, ketones, carboxylic acids.
Reduction: : Saturated hydrocarbons.
Substitution: : Compounds with different functional groups replacing the fluorine atom.
Mécanisme D'action
The mechanism by which (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride: can be compared with other fluorinated hexene derivatives, such as 2-fluorohexane and 5-methylhexene
Similar Compounds
2-Fluorohexane
5-Methylhexene
Hexene derivatives with different functional groups
Propriétés
IUPAC Name |
2-fluoro-N,5-dimethylhex-4-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c1-7(2)4-5-8(9)6-10-3;/h4,8,10H,5-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYFUOBYSFRRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CNC)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















